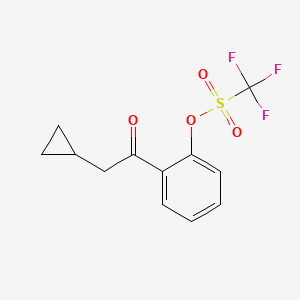![molecular formula C17H19BrN2O B12586685 (E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene CAS No. 494796-42-8](/img/structure/B12586685.png)
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene is a synthetic organic compound characterized by the presence of a diazene group (N=N) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the two aromatic precursors4-(2-Bromoethoxy)benzene and 3-(propan-2-yl)aniline.
Diazotization: The aniline derivative undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the bromoethoxybenzene derivative under basic conditions to form the desired diazene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: The compound can undergo further coupling reactions with other diazonium salts to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of ethers, amines, or other substituted derivatives.
Reduction: Formation of hydrazine derivatives.
Oxidation: Formation of azo compounds.
Scientific Research Applications
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Materials Science: Investigated for its potential use in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The diazene group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(2-Chloroethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene
- (E)-1-[4-(2-Fluoroethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene
- (E)-1-[4-(2-Iodoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene
Uniqueness
(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene is unique due to the presence of the bromoethoxy group, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
494796-42-8 |
|---|---|
Molecular Formula |
C17H19BrN2O |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
[4-(2-bromoethoxy)phenyl]-(3-propan-2-ylphenyl)diazene |
InChI |
InChI=1S/C17H19BrN2O/c1-13(2)14-4-3-5-16(12-14)20-19-15-6-8-17(9-7-15)21-11-10-18/h3-9,12-13H,10-11H2,1-2H3 |
InChI Key |
IRLQCVNQNCZORW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=NC2=CC=C(C=C2)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12586602.png)

![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)


![4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12586636.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)



![[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene](/img/structure/B12586666.png)

![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12586690.png)

